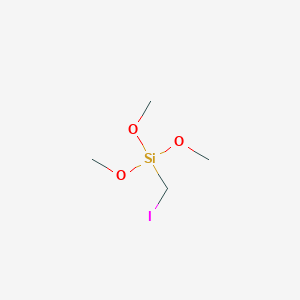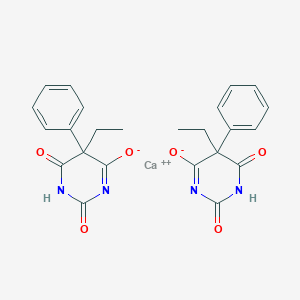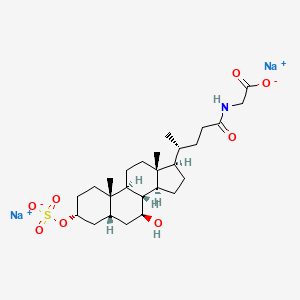
3-Sulfo-glycoursodeoxycholic Acid Disodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Sulfo-glycoursodeoxycholic Acid Disodium Salt is a bile acid derivative with the molecular formula C₂₆H₄₁NNa₂O₉S. It is known for its role in various biochemical processes and is often used in scientific research due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Sulfo-glycoursodeoxycholic Acid Disodium Salt typically involves the sulfonation of glycoursodeoxycholic acid. The reaction conditions often require a controlled environment with specific reagents to ensure the correct sulfonation at the desired position on the molecule .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the process likely involves large-scale sulfonation reactions under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-Sulfo-glycoursodeoxycholic Acid Disodium Salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
3-Sulfo-glycoursodeoxycholic Acid Disodium Salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Sulfo-glycoursodeoxycholic Acid Disodium Salt involves its interaction with specific molecular targets and pathways. It is known to modulate bile acid receptors and influence various signaling pathways involved in metabolism and cellular homeostasis .
Comparison with Similar Compounds
Similar Compounds
Glycoursodeoxycholic Acid: A bile acid derivative without the sulfonation.
Glycodeoxycholic Acid-3-Sulfate Sodium Salt: Another sulfonated bile acid derivative with similar properties.
Uniqueness
3-Sulfo-glycoursodeoxycholic Acid Disodium Salt is unique due to its specific sulfonation, which imparts distinct biochemical properties and makes it valuable for specific research applications .
Properties
Molecular Formula |
C26H41NNa2O8S |
|---|---|
Molecular Weight |
573.7 g/mol |
IUPAC Name |
disodium;2-[[(4R)-4-[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |
InChI |
InChI=1S/C26H43NO8S.2Na/c1-15(4-7-22(29)27-14-23(30)31)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(35-36(32,33)34)12-16(25)13-21(24)28;;/h15-21,24,28H,4-14H2,1-3H3,(H,27,29)(H,30,31)(H,32,33,34);;/q;2*+1/p-2/t15-,16+,17-,18-,19+,20+,21+,24+,25+,26-;;/m1../s1 |
InChI Key |
MJXWPLXHDUSUKI-BNJAPXSPSA-L |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)O)C.[Na+].[Na+] |
Canonical SMILES |
CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)[O-])C)O)C.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


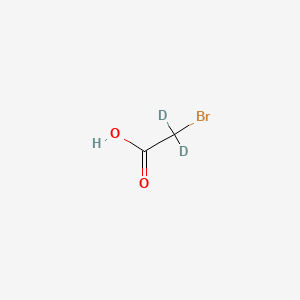
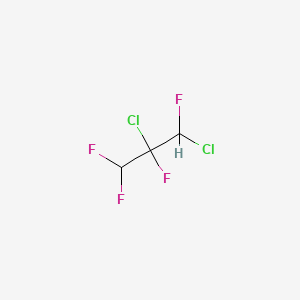
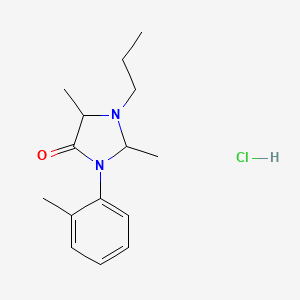

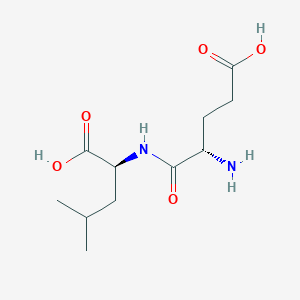
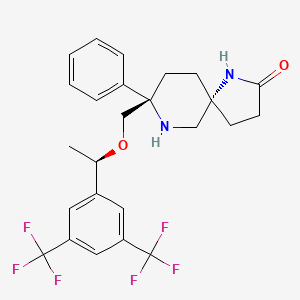
![17-Hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B13416489.png)
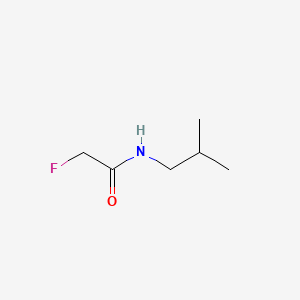
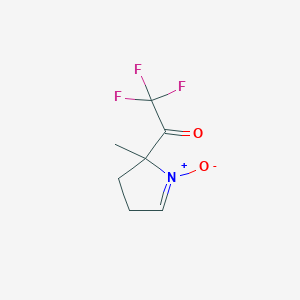
![(2S,3S,4S,5R)-6-[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13416503.png)
![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)-2-hydroxyethoxy]-5-hydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B13416510.png)
![N-[8-[[[[3-(aminomethyl)phenyl]methyl]amino]carbonyl]-2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester](/img/structure/B13416512.png)
